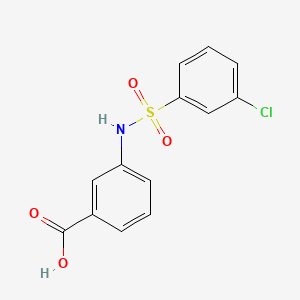

3-(3-氯苯磺酰氨基)-苯甲酸

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, often involves complex reaction pathways that include steps such as sulfonylation, chlorination, and carboxylation. For example, compounds with benzenesulfonylamino groups have been synthesized through direct sulfonylation followed by specific functional group transformations (Khan et al., 2011). These syntheses highlight the importance of precise control over reaction conditions and the use of specific catalysts or reagents to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid reveals intricate details about their conformation, bonding patterns, and potential intermolecular interactions. For instance, crystallographic studies provide insights into the conformational preferences of the L-tyrosine cores in such molecules, showcasing the significance of intramolecular aromatic π–π stacking and short C-H⋯O interactions (Khan et al., 2011). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of these compounds.

科学研究应用

在肠道功能调节和抗菌特性中的应用

毛等人(2019年)研究的苯甲酸衍生物表明,通过其在食品和饲料添加剂中的抗菌和抗真菌性能,这些化合物具有调节肠道功能的能力,包括消化、吸收、屏障增强、酶活性调节、氧化还原状态和免疫力 (Mao et al., 2019)。这种调节能力对于改善人类和动物模型的生长和健康至关重要,暗示相关化合物在增强胃肠健康方面具有潜在的应用领域。

抗氧化和抗炎应用

根据Tjahjono等人(2022年)报道的水杨酸衍生物的合成和表征,显示出通过环氧化酶(COX)抑制潜在的抗炎和镇痛活性,初步评估表明在药物开发中具有有前途的应用 (Tjahjono et al., 2022)。这为3-(3-氯苯磺酰氨基)-苯甲酸及其类似物在针对炎症和疼痛管理的药物应用中开辟了途径。

环境降解和稳定性研究

巴尔哈恩斯卡等人(2019年)研究了尼蒂西农的降解过程和副产物,包括苯甲酸衍生物,以更好地了解其稳定性和环境影响。这项研究对评估化合物的环境持久性和安全性至关重要,包括其在医药应用中使用的潜在风险和益处 (Barchańska等人,2019年)。

营养保健品和食品添加剂角色

氯原酸,一种苯甲酸衍生物,已被确定为具有广泛治疗作用的物质,包括抗氧化、心脏保护、抗炎和神经保护活性。纳维德等人(2018年)强调其作为天然保护食品添加剂和营养保健品管理代谢综合征的潜力 (Naveed et al., 2018)。这表明类似化合物可能具有食品添加剂和治疗剂的双重作用。

属性

IUPAC Name |

3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBOVLPLJFJSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429123 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-benzenesulfonylamino)-benzoic acid | |

CAS RN |

749884-42-2 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)

![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)